molecular formula C18H19ClN2O5S2 B2904786 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-2-carboxamide CAS No. 1049866-11-6

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-2-carboxamide

Cat. No. B2904786
CAS RN: 1049866-11-6
M. Wt: 442.93
InChI Key: ZOPABAWPBABZEI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a chlorothiophenyl sulfonyl group, a dihydrobenzodioxin group, and a piperidine carboxamide group . It is related to a class of compounds known as GPR40 agonists .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as FT-IR and NMR spectroscopy . These techniques provide information about the types of bonds and functional groups present in the molecule. The structure can also be optimized using computational methods such as density functional theory (DFT) .

Scientific Research Applications

Anticancer Applications

  • A study synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as anticancer agents. Compounds showed promising IC50 values, indicating strong anticancer potential relative to doxorubicin, suggesting further in vivo studies to ascertain their therapeutic usefulness (Rehman et al., 2018).
  • Another investigation involved the synthesis of indapamide derivatives, with certain compounds demonstrating high proapoptotic activity on melanoma cell lines, highlighting their potential as anticancer agents (Yılmaz et al., 2015).

Antimicrobial Applications

  • Research on pyridine derivatives for antimicrobial studies presented the synthesis and evaluation of various compounds, with some displaying considerable antibacterial and antifungal activities (Patel & Agravat, 2007).

Enzyme Inhibition Applications

  • Novel sulfanilamide/acetazolamide derivatives obtained by tail approach were investigated for their interaction with cytosolic isozymes I and II, and tumor-associated isozyme IX, showing several low nanomolar inhibitors, thereby suggesting their utility in medical chemistry for enzyme inhibition applications (Turkmen et al., 2005).

Mechanism of Action

Compounds with similar structures have been found to act as agonists for the GPR40 receptor . This receptor plays a role in mediating the enhancement of glucose-stimulated insulin secretion in pancreatic β cells, making it a potential therapeutic target for the treatment of diabetes .

properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O5S2/c19-16-6-7-17(27-16)28(23,24)21-8-2-1-3-13(21)18(22)20-12-4-5-14-15(11-12)26-10-9-25-14/h4-7,11,13H,1-3,8-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPABAWPBABZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=CC3=C(C=C2)OCCO3)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-2-carboxamide

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